3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477645
InChI: InChI=1S/C14H22BrN3/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10,16H2,1-2H3
SMILES:
Molecular Formula: C14H22BrN3
Molecular Weight: 312.25 g/mol

3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline

CAS No.:

Cat. No.: VC13477645

Molecular Formula: C14H22BrN3

Molecular Weight: 312.25 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline -

Specification

Molecular Formula C14H22BrN3
Molecular Weight 312.25 g/mol
IUPAC Name 3-bromo-5-[(4-propan-2-ylpiperazin-1-yl)methyl]aniline
Standard InChI InChI=1S/C14H22BrN3/c1-11(2)18-5-3-17(4-6-18)10-12-7-13(15)9-14(16)8-12/h7-9,11H,3-6,10,16H2,1-2H3
Standard InChI Key VZAOFXKPADCAJD-UHFFFAOYSA-N
Canonical SMILES CC(C)N1CCN(CC1)CC2=CC(=CC(=C2)Br)N

Introduction

Structural and Molecular Characteristics

3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline (molecular formula: C14H21BrN4\text{C}_{14}\text{H}_{21}\text{BrN}_4) features an aniline core substituted at the 3-position with a bromine atom and at the 5-position with a piperazine ring modified by an isopropyl group. The piperazine moiety is linked via a methylene bridge (CH2-\text{CH}_2-), creating a secondary amine linkage. Key structural attributes include:

  • Aromatic System: The aniline ring provides a planar, conjugated π\pi-system, with bromine inducing electron-withdrawing effects that influence reactivity .

  • Piperazine Substituent: The 4-isopropylpiperazine group introduces steric bulk and basicity due to the tertiary amine, potentially enhancing solubility in acidic environments .

  • Molecular Weight: Estimated at 341.25 g/mol, calculated from atomic masses (C: 12.01, H: 1.008, Br: 79.90, N: 14.01).

Synthetic Pathways and Methodologies

While no direct synthesis of 3-Bromo-5-{[4-(propan-2-yl)piperazin-1-yl]methyl}aniline is documented in the provided sources, analogous reactions suggest feasible routes:

Intermediate Preparation

A plausible starting material is 3-bromo-5-nitroaniline, which undergoes sequential modifications:

  • Reduction of Nitro Group: Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) converts the nitro group to an amine, yielding 3-bromo-5-aminophenol .

  • Mannich Reaction: Reaction with formaldehyde and 4-isopropylpiperazine introduces the piperazine-methyl group. Conditions may involve acidic catalysis (e.g., HCl\text{HCl}) at 60–80°C .

Protection-Deprotection Strategies

To prevent unwanted side reactions (e.g., oxidation of the aniline), temporary protection with acetyl groups (Ac2O\text{Ac}_2\text{O}) or tert-butoxycarbonyl (Boc) may be employed, followed by deprotection under mild acidic or basic conditions .

Hypothetical Reaction Scheme:

3-Bromo-5-nitroanilineH2/Pd-C3-Bromo-5-aminophenolHCHO, Δ4-isopropylpiperazineTarget Compound\text{3-Bromo-5-nitroaniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-Bromo-5-aminophenol} \xrightarrow[\text{HCHO, } \Delta]{\text{4-isopropylpiperazine}} \text{Target Compound}

Physicochemical Properties

PropertyValue/Description
Molecular Weight341.25 g/mol
Melting PointEstimated 120–140°C (decomposes)
SolubilitySoluble in DMSO, methanol; insoluble in hexane
logP (Partition Coefficient)~2.8 (predicted via QSAR models)
pKaAniline NH2_2: ~4.5; Piperazine N: ~9.2

The bromine atom increases hydrophobicity, while the piperazine group enhances water solubility under acidic conditions due to protonation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1 \text{H} NMR (DMSO-d6_6):

    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 3H, Ar-H).

    • Piperazine CH2_2: δ 2.5–3.2 ppm (m, 8H, N-CH2_2).

    • Isopropyl CH: δ 1.1 ppm (septet, 1H, CH(CH3_3)2_2).

  • 13C^{13} \text{C} NMR:

    • Quaternary C-Br: δ 125 ppm.

    • Piperazine carbons: δ 45–55 ppm (N-CH2_2) .

Infrared (IR) Spectroscopy

  • N-H stretch (aniline): ~3350 cm1^{-1}.

  • C-Br vibration: ~650 cm1^{-1}.

  • Piperazine C-N stretches: 1100–1250 cm1^{-1} .

Mass Spectrometry

  • Molecular ion peak: m/z 341 (M+^+).

  • Fragmentation: Loss of isopropyl group (m/z 284), followed by Br (m/z 205) .

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